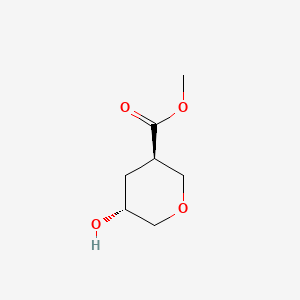

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl (3R,5R)-5-hydroxyoxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDGYINOOUKBLT-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) standards. This involves the use of cleanroom environments and high-purity reagents to ensure the quality and consistency of the product. The production process is designed to be flexible, allowing for the synthesis of the compound in quantities ranging from kilograms to metric tons.

Analyse Des Réactions Chimiques

Types of Reactions: trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemistry

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds .

Biology

Research has indicated that this compound exhibits potential biological activities. Its interactions with biomolecules are being studied to understand its role in modulating biological pathways. The hydroxyl and ester groups facilitate hydrogen bonding, which is crucial for its interaction with enzymes and receptors .

Medicine

The compound is under investigation for its therapeutic properties. Studies suggest that it may act as a modulator for receptors involved in neurological functions, potentially impacting conditions such as anxiety and depression. Its pharmacological profile shows promise in drug development, particularly in creating new medications targeting specific receptors .

Case Studies and Research Findings

Therapeutic Potential : A study investigated the effects of this compound on various therapeutic targets, particularly focusing on its interaction with serotonin and adrenergic receptors. Results indicated a broad spectrum of activity, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the hydroxyl and ester groups significantly affect biological activity. Specific analogs demonstrated enhanced binding affinity to target receptors compared to this compound, indicating avenues for further drug design .

Mécanisme D'action

The mechanism of action of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context of its use.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : trans-Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

- CAS No.: 1207624-83-6

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Purity : ≥97% (HPLC)

- Storage : Stable under dry conditions at ≤-20°C .

Structural Features :

The compound features a six-membered tetrahydropyran ring with a hydroxyl (-OH) group at the 5-position and a methyl ester (-COOCH₃) at the 3-position. The trans configuration ensures distinct stereoelectronic properties, influencing reactivity and intermolecular interactions.

Hazard Profile :

Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Precautionary measures include avoiding inhalation and using protective equipment .

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyran Carboxylate Family

Key compounds for comparison include methyl 2-oxo-2H-pyran-3-carboxylate derivatives synthesized via similar pathways (Table 1):

Key Observations :

- Functional Groups: The hydroxyl group in the trans compound enhances hydrogen bonding compared to ketone-bearing analogues (e.g., 2d, 2g), increasing solubility in polar solvents like methanol or water .

- Stereochemical Effects : Computational studies (Spartan’18, DFT) on analogues reveal that trans configurations reduce steric strain in the pyran ring, leading to lower conformational energy and higher stability .

- Synthetic Pathways : The trans compound is likely synthesized via methods similar to 2cA/2d, involving Cs₂CO₃-catalyzed reactions of 1,3-dicarbonyl compounds with dimethyl (methoxymethylene) malonate in THF .

Spectral and Analytical Comparisons

NMR Spectroscopy :

- The trans compound’s ¹H NMR would show distinct shifts for the 5-OH proton (δ ~3.5–4.0 ppm) and methyl ester (δ ~3.7 ppm), differing from 2d’s deshielded ketone protons (δ >5.0 ppm) .

- In 13C NMR, the ester carbonyl (δ ~170 ppm) and hydroxyl-bearing carbon (δ ~70 ppm) contrast with 2g’s fused-ring carbons (δ ~100–110 ppm) .

IR Spectroscopy :

- Chromatography: The trans compound’s polarity allows separation via silica gel chromatography (EtOAc/hexane), akin to 2cA, but requires milder eluents than highly nonpolar derivatives like 2g .

Pharmacokinetic and Solubility Trends

- Solubility: Hydroxyl groups (trans compound) improve aqueous solubility compared to nonpolar derivatives (e.g., 2cA). However, analogues with multiple ketones (e.g., 2d) may exhibit lower solubility due to crystallinity .

- Drug Development Potential: Tetrahydropyran moieties (as in ’s compound) enhance metabolic stability. The trans compound’s hydroxyl group could facilitate hydrogen bonding in drug-receptor interactions .

Activité Biologique

trans-Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a hydroxyl group and an ester functional group, which are crucial for its biological activity. The stereochemistry (trans configuration) contributes to its unique reactivity profile, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including potential therapeutic properties. Its interactions with various receptors and enzymes are of particular interest.

The mechanism of action involves the compound's ability to form hydrogen bonds through its hydroxyl and ester groups, facilitating interactions with specific molecular targets. These interactions can modulate biological pathways, influencing cellular responses.

Case Studies and Research Findings

- Therapeutic Potential : A study investigated the compound's effects on various therapeutic targets, suggesting that it may act as a modulator for certain receptors involved in neurological functions. The findings indicated a broad spectrum of activity against receptors such as serotonin (5-HT) and adrenergic receptors .

- Structure-Activity Relationship (SAR) : Another study explored the SAR of related compounds, highlighting that modifications to the hydroxyl and ester groups significantly affect biological activity. The results demonstrated that specific analogs showed enhanced binding affinity to target receptors compared to this compound .

- Comparative Analysis : In comparison with similar compounds like methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate and ethyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate, trans-methyl variant exhibited unique pharmacological profiles due to its distinct stereochemistry .

Table 2: Comparative Biological Activities

| Compound | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| This compound | Moderate | 5-HT(7), Adrenergic |

| Methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | Low | Adrenergic |

| Ethyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | High | 5-HT(6), H(1) |

Q & A

Q. What are the recommended synthetic protocols for preparing trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate with high stereochemical purity?

Answer: The compound can be synthesized via Heck cross-coupling reactions, where iodobenzene is preferred over bromobenzene to reduce reaction temperature (100°C vs. 125°C) and time (1 h vs. 28 h). However, iodobenzene may marginally reduce yield (81% vs. 85%) and increase environmental impact due to catalyst requirements (e.g., palladium(II) acetate at 8 mg/g product). Optimize reaction conditions using kinetic studies and catalyst recovery protocols .

Q. How can the stereochemical configuration of the hydroxyl and methyl groups be confirmed post-synthesis?

Answer: Use a combination of H NMR (to analyze coupling constants and diastereotopic proton splitting) and X-ray crystallography. For example, trans-configuration in similar pyran derivatives is confirmed by distinct NOE correlations between axial protons and substituents. Comparative studies with cis-isomers (e.g., via epimerization analysis) are critical .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer: Chromatographic methods (e.g., silica gel chromatography with ethyl acetate/hexane gradients) are standard. For polar byproducts, reverse-phase HPLC using C18 columns with methanol/water eluents improves separation. Purity validation via HPLC-DAD (≥97%) is recommended, as noted in synthetic reports .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization or ring-opening) impact the stability of this compound under varying pH and temperature conditions?

Answer: Conduct accelerated stability studies (40–80°C, pH 1–13) with periodic sampling. Monitor degradation via LC-MS to identify intermediates (e.g., lactone formation from hydroxyl group cyclization). Density Functional Theory (DFT) modeling can predict activation energies for epimerization, guiding storage conditions (e.g., neutral pH, inert atmosphere) .

Q. What methodologies resolve contradictions in environmental impact assessments for synthetic routes?

Answer: Life Cycle Assessment (LCA) models must account for catalyst toxicity, solvent waste, and energy use. For instance, iodobenzene-based Heck reactions reduce energy consumption but increase ecotoxicity due to palladium leaching. Use multi-criteria decision analysis (MCDA) to balance yield, cost, and environmental factors .

Q. How can computational tools predict feasible synthetic routes and byproduct formation for derivatives of this compound?

Answer: Leverage databases like Reaxys and Pistachio to map retrosynthetic pathways. Machine learning models (e.g., Template_relevance scoring) prioritize routes with minimal steric hindrance and high atom economy. Molecular dynamics simulations predict regioselectivity in functionalization (e.g., hydroxyl group acetylation vs. methylation) .

Q. What experimental designs are optimal for studying the compound’s role as a chiral building block in natural product synthesis?

Answer: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to test enantioselective coupling reactions. Stereochemical outcomes are validated via polarimetry and chiral HPLC. Case studies in diterpene synthesis (e.g., tetracyclic frameworks) demonstrate its utility in constructing fused pyran rings .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for Heck reactions involving this compound?

Answer: Variables such as catalyst loading (0.5–5 mol%), ligand choice (e.g., phosphine vs. N-heterocyclic carbenes), and substrate purity (≥95%) significantly affect yields. Replicate experiments under standardized conditions (e.g., inert atmosphere, degassed solvents) and report deviations using error-bar analysis .

Q. What statistical approaches validate the reproducibility of stereochemical assignments in structural studies?

Answer: Apply R-factor analysis in X-ray crystallography (target ) and use Bayesian statistics to compare NMR data across labs. Collaborative inter-laboratory studies reduce bias in stereochemical reporting .

Methodological Innovations

Q. What advanced spectroscopic techniques enhance characterization of hydrogen-bonding interactions in this compound?

Answer: Solid-state CP/MAS NMR identifies hydrogen-bond networks in crystalline forms. IR spectroscopy with deuterium exchange probes labile hydroxyl protons. Time-resolved fluorescence quenching assays quantify solvent interactions in solution .

Q. How can microfluidic reactors improve scalability and reaction control in synthesis?

Answer: Continuous-flow microreactors enhance heat/mass transfer, reducing side reactions (e.g., thermal decomposition). Use residence time distribution (RTD) models to optimize flow rates (0.1–10 mL/min) and achieve >90% conversion in Heck reactions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.